molecular formula C9H19Cl2O2P B13695812 Nonyl Phosphorodichloridate

Nonyl Phosphorodichloridate

Cat. No.: B13695812
M. Wt: 261.12 g/mol
InChI Key: INTQXQPRPILKPK-UHFFFAOYSA-N
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Description

Phosphorodichloridates are organophosphorus compounds with the general formula ROPOCl₂, where R represents an alkyl or aryl group. These compounds are highly reactive due to the presence of two labile chlorine atoms, making them versatile intermediates in synthesizing phosphates, phosphonates, and other organophosphorus derivatives .

Properties

IUPAC Name

1-dichlorophosphoryloxynonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Cl2O2P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQXQPRPILKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl Phosphorodichloridate can be synthesized through the reaction of nonyl alcohol with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

Nonyl Alcohol+Phosphoryl ChlorideNonyl Phosphorodichloridate+HCl\text{Nonyl Alcohol} + \text{Phosphoryl Chloride} \rightarrow \text{this compound} + \text{HCl} Nonyl Alcohol+Phosphoryl Chloride→Nonyl Phosphorodichloridate+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Nonyl Phosphorodichloridate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where nucleophiles such as amines or alcohols attack the phosphorus atom, replacing one of the chlorine atoms.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form nonyl phosphate and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form phosphoramidates.

    Alcohols: React to form phosphates.

    Water: Causes hydrolysis under mild conditions.

Major Products:

    Phosphoramidates: Formed from reactions with amines.

    Phosphates: Formed from reactions with alcohols.

    Nonyl Phosphate: Formed from hydrolysis.

Scientific Research Applications

Nonyl Phosphorodichloridate has a wide range of applications in scientific research:

    Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying phosphorylation processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nonyl Phosphorodichloridate involves the formation of a tetrahedral intermediate during nucleophilic substitution reactions. The phosphorus atom, being electrophilic, is attacked by nucleophiles, leading to the displacement of a chlorine atom. This mechanism is crucial in the formation of phosphoramidates and phosphates, which are important in various biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
Ethyl Phosphorodichloridate 14998-51-7 C₂H₅Cl₂O₂P 162.94 Not reported Not reported
4-Chlorophenyl Phosphorodichloridate 772-79-2 C₆H₄Cl₃O₂P 245.43 96–104 (1.15 Torr) 130–134
4-Nitrophenyl Phosphorodichloridate 777-52-6 C₆H₄Cl₂NO₄P 255.98 Not reported Not reported
m-Tolyl Phosphorodichloridate 940-18-1 C₇H₇Cl₂O₂P 225.01 Not reported Not reported
Benzyl Phosphorodichloridate 52692-02-1 C₇H₇Cl₂O₂P 225.01 Not reported Not reported

Key Observations :

  • Alkyl vs. Aryl Reactivity : Ethyl phosphorodichloridate (alkyl group) is less sterically hindered and more reactive in nucleophilic substitutions compared to aryl derivatives like 4-chlorophenyl or 4-nitrophenyl phosphorodichloridates .
  • Aryl Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance electrophilicity at the phosphorus center, increasing reactivity toward alcohols and amines .

Reactivity Trends :

  • Polymerization Risk : Phosphorodichloridates with simple alkyl/aryl groups (e.g., methyl, phenyl) are prone to polymerization unless stabilized .
  • Hydrolysis Sensitivity : All derivatives hydrolyze in aqueous environments, releasing HCl and forming phosphoric acid derivatives .

Q & A

Q. What are the critical safety protocols for handling Nonyl Phosphorodichloridate in laboratory settings?

this compound is highly corrosive and reactive. Key safety measures include:

  • Use of chemically resistant gloves (e.g., nitrile), face shields , and lab coats to prevent skin/eye exposure .
  • Work in a fume hood to avoid inhalation of vapors, which may release toxic gases like HCl upon hydrolysis .
  • Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and disposal via approved hazardous waste channels .
  • Storage in airtight, corrosion-resistant containers away from moisture and bases .

Q. What synthetic methodologies are recommended for preparing this compound?

A common approach involves reacting nonyl alcohol with phosphorus oxychloride (POCl₃) under anhydrous conditions. Key steps:

  • Use dry benzene or toluene as solvents to minimize hydrolysis .
  • Add pyridine or trimethylamine as a catalyst to neutralize HCl byproducts and drive the reaction .
  • Monitor reaction progress via 31P NMR to confirm the disappearance of POCl₃ peaks (~0 ppm) and formation of the target compound (~−10 ppm) .

Q. How can researchers validate the purity of this compound?

  • Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection (210–230 nm) to assess organic impurities .
  • Titration with aqueous NaOH to quantify residual acidity from unreacted POCl₃ .
  • Elemental analysis (C, H, P, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies mitigate side reactions during phosphorylation using this compound?

Side reactions (e.g., hydrolysis or transesterification) can be minimized by:

  • Rigorous drying of solvents and reactants (e.g., molecular sieves) .
  • Maintaining low temperatures (−20°C to 0°C) during reactions with nucleophiles like alcohols or amines .
  • Using Schlenk-line techniques to exclude moisture and oxygen .
  • Optimizing stoichiometric ratios to avoid excess reagent, which increases hydrolysis risk .

Q. How do structural modifications of this compound influence its reactivity in organophosphorus synthesis?

  • The nonyl chain enhances solubility in nonpolar solvents but reduces electrophilicity compared to shorter alkyl analogs .
  • Substituting chlorine with aryloxy groups (e.g., 2-chlorophenyl) increases steric hindrance, slowing hydrolysis but altering selectivity in phosphorylation .
  • Computational studies (e.g., DFT calculations ) can predict reactivity trends by analyzing electron density at the phosphorus center .

Q. What analytical challenges arise in quantifying this compound degradation products?

Degradation products (e.g., phosphoric acid derivatives) require specialized detection:

  • Ion chromatography for inorganic phosphate (PO₄³⁻) .
  • LC-MS/MS with reverse-phase columns to separate and identify alkyl phosphate esters .
  • Isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) for this compound?

Discrepancies in literature data may stem from:

  • Impurities in sample preparation (e.g., residual solvents). Cross-validate purity via multiple methods (NMR, elemental analysis) .
  • Experimental vs. computational values . Compare calorimetric measurements (e.g., bomb calorimetry) with NIST-referenced computational models .
  • Batch-to-batch variability . Standardize synthesis protocols and report deviations .

Methodological Best Practices

Q. What experimental designs are optimal for studying hydrolysis kinetics of this compound?

  • Use pH-stat titration to monitor HCl release under controlled pH and temperature .
  • Conduct Arrhenius studies (e.g., 25–60°C) to derive activation energy and predict shelf-life .
  • Compare hydrolysis rates in aqueous vs. mixed solvents (e.g., acetonitrile/water) to assess solvent effects .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., ³¹P NMR shifts) across studies?

  • Confirm instrument calibration using reference standards (e.g., trimethyl phosphate) .
  • Report solvent, temperature, and pH, as these factors influence chemical shifts .
  • Cross-reference with NIST Chemistry WebBook or peer-reviewed databases for validated spectra .

Q. What steps ensure reproducibility in phosphorylation reactions using this compound?

  • Document exact stoichiometry, solvent purity, and reaction duration .
  • Include positive controls (e.g., methyl phosphorodichloridate) to benchmark reactivity .
  • Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .

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